COH29, chemically known as N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide, is a novel small-molecule inhibitor of ribonucleotide reductase (RNR) [, ]. This compound exhibits promising anticancer activity and overcomes some limitations of existing RNR inhibitors []. COH29 is classified as an antimetabolite due to its interference with DNA synthesis [].
The synthesis of COH29 involves multiple steps and starts with commercially available compounds. While a detailed synthetic route hasn't been explicitly described in the provided papers, they mention structure-based design and lead optimization from an initial hit identified through virtual screening of the National Cancer Institute (NCI) database [].
COH29 exerts its anticancer activity primarily by inhibiting RNR, a key enzyme responsible for the rate-limiting step in deoxyribonucleotide triphosphate (dNTP) synthesis [, ]. It binds to a novel ligand-binding pocket on the RNR small subunit (RRM2) near the C-terminal tail []. This binding disrupts the interaction between the RRM1 and RRM2 subunits, preventing the assembly of the active RNR complex []. Consequently, the depletion of dNTPs hinders DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells [, ]. Notably, COH29 exhibits a unique mechanism of action distinct from other RNR inhibitors like hydroxyurea and gemcitabine [].
7.1. Anticancer Activity: COH29 displays potent and broad-spectrum anticancer activity against various cancer cell lines, particularly ovarian cancer and leukemia [, ]. It exhibits greater potency compared to clinically used RNR inhibitors like hydroxyurea and gemcitabine []. 7.2. Overcoming Drug Resistance: COH29 effectively inhibits the growth of cancer cells resistant to hydroxyurea and gemcitabine []. This highlights its potential to overcome drug resistance, a major challenge in cancer treatment.7.3. Synthetic Lethality with Autophagy Induction: Combining COH29 with autophagy inducers like tamoxifen demonstrates synergistic cytotoxicity in breast cancer cells []. Autophagy induction depletes RRM2 levels, sensitizing cancer cells to RNR inhibition by COH29 [].7.4. Targeting DNA Repair Deficient Cancers: BRCA1-deficient breast cancer cells exhibit higher sensitivity to COH29 compared to BRCA1-proficient cells [, , , ]. This suggests its potential for treating cancers with defective DNA repair pathways, similar to PARP inhibitors.7.5. Potential for Combination Therapies: COH29 shows promise in combination therapies, particularly with DNA damage-inducing agents like cisplatin []. This approach could enhance anticancer efficacy and overcome drug resistance mechanisms.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: